5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
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Scientific Research Applications
Novel PET Agent for Neuroinflammation Imaging
A study detailed the synthesis of a compound related to 5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-3-carboxamide, aiming to develop a new PET agent for imaging IRAK4 enzyme in neuroinflammation. The compound showcased high radiochemical yield and purity, indicating its potential as a diagnostic tool in neuroinflammatory conditions (Wang et al., 2018).
Anticancer and Anti-inflammatory Agents
Research into pyrazolopyrimidines derivatives, closely related to the compound , has shown significant anticancer and anti-5-lipoxygenase activities, hinting at the potential therapeutic applications of such compounds in treating cancer and inflammation (Rahmouni et al., 2016).
FMS Kinase Inhibition for Cancer Therapy
A series of 4-arylamido 3-methyl isoxazoles, including compounds structurally related to 5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-3-carboxamide, were synthesized and showed selective antiproliferative activity against certain cancer cell lines. These compounds, especially those inhibiting FMS kinase, are highlighted as promising candidates for cancer therapy (Im et al., 2015).
Tuberculostatic Activity
Studies on derivatives of 4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole showed their potential tuberculostatic activity, which could offer new avenues in the treatment of tuberculosis (Foks et al., 2004).
New Synthetic Methods
Research also includes the development of new synthetic methods for carboxylic acid amides containing an N-methylpiperazine fragment, potentially facilitating the production of compounds with similar structures to 5-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)isoxazole-3-carboxamide for various applications (Koroleva et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Similar compounds have been shown to inhibit ache, thereby increasing the concentration of acetylcholine in the brain . This can potentially enhance cognitive function, particularly in conditions where acetylcholine levels are deficient, such as Alzheimer’s disease .
Biochemical Pathways
By inhibiting ache, similar compounds can affect the cholinergic pathway, which plays a crucial role in memory and cognition .
Result of Action
By inhibiting ache, similar compounds can potentially enhance cognitive function, particularly in conditions where acetylcholine levels are deficient, such as alzheimer’s disease .
Properties
IUPAC Name |
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-15-14-17(20-24-15)18(23)19-8-5-9-21-10-12-22(13-11-21)16-6-3-2-4-7-16/h2-4,6-7,14H,5,8-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDMHHPIXWOEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.